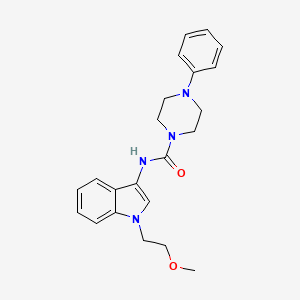

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)indol-3-yl]-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-28-16-15-26-17-20(19-9-5-6-10-21(19)26)23-22(27)25-13-11-24(12-14-25)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBLLMOTOBGKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2-methoxyethyl chloride in the presence of a base.

Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting phenylamine with piperazine under appropriate conditions.

Coupling Reaction: The final step involves coupling the indole derivative with the phenylpiperazine moiety using a carboxylation reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Piperazine Carboxamide Derivatives

- N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide (): Differs in the indole substitution (4-position vs. 3-position) and the presence of a 4-chlorophenyl group instead of a methoxyethyl chain.

- N-[2-(2-Nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide () : Features a nitroethylphenyl group, a strong electron-withdrawing substituent, which may enhance receptor binding but decrease metabolic stability relative to the methoxyethyl group .

- 4-[(E)-3-Phenylprop-2-enyl]piperazine-1-carboxamide derivatives () : Incorporates a propenyl linker, introducing rigidity and planar geometry, contrasting with the flexible methoxyethyl chain in the target compound .

Indole-Containing Analogs

- N-(1-Ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide () : Replaces the methoxyethyl group with an ethyl chain and a nitro-substituted phenyl ring. The ethyl group reduces steric hindrance, while the nitro group may enhance π-stacking but increase cytotoxicity risks .

Physicochemical Properties

The methoxyethyl group in the target compound likely lowers its melting point compared to halogenated analogs (e.g., A3, A4) due to reduced crystallinity . Yields for similar compounds range from 45–57%, suggesting that the target’s synthesis may require optimized coupling conditions (e.g., HOBt/DCC or HCTU) .

Pharmacological and Binding Interactions

- Compound 4a (): A methylene-linked piperazine derivative forms hydrogen bonds with Ile360, His361, and Asp381 residues.

- 4-Hydroxyquinazoline Derivatives () : Fluorine and chlorine substituents improve inhibitory activity but reduce metabolic stability. The target’s unsubstituted phenylpiperazine may offer balanced pharmacokinetics .

- Benzo[b][1,4]oxazin-3(4H)-one Analogs () : The bicyclic scaffold increases rigidity, favoring target engagement but limiting bioavailability. The indole core in the target compound provides a balance of flexibility and aromaticity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide with high purity and yield?

- Methodological Answer : The synthesis typically involves coupling an indole derivative (e.g., 1-(2-methoxyethyl)-1H-indol-3-amine) with a functionalized piperazine precursor. Key steps include:

- Amide bond formation : Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate carboxamide linkage .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .

- Temperature control : Maintain temperatures between 0–25°C to prevent side reactions .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate connectivity of the indole, piperazine, and methoxyethyl groups .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 348.45 for C21H24N4O) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns .

Q. What initial pharmacological screening approaches are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- In vitro assays :

- Receptor binding : Screen against serotonin (5-HT1A/2A) or dopamine receptors due to structural similarity to piperazine-based ligands .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anti-proliferative effects .

- Enzyme inhibition : Test cyclooxygenase (COX-2) activity for anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding affinity and in vivo efficacy observed with this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration using LC-MS/MS .

- Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation to enhance in vivo activity .

- Dose-response studies : Establish correlation between plasma concentration (AUC) and therapeutic effect in animal models .

Q. What computational strategies are employed to predict the binding modes and selectivity of this compound against potential biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT1A PDB: 6WGT). Focus on piperazine-indole hydrogen bonds and hydrophobic contacts .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) to assess binding stability and conformational changes .

- QSAR modeling : Derive predictive models using substituent electronic parameters (Hammett σ) to guide derivative design .

Q. What methodologies are used to analyze the structure-activity relationship (SAR) of derivatives of this compound to enhance pharmacological properties?

- Methodological Answer :

- Derivative synthesis : Modify the phenyl (e.g., chloro, fluoro substituents) or indole (e.g., alkyl chain length) groups .

- Biological testing : Compare IC50 values across derivatives in receptor binding or cytotoxicity assays .

- Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How should researchers design experiments to investigate the metabolic stability and pharmacokinetic profile of this compound?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS .

- In vivo studies : Administer to rodents (IV/PO) and collect plasma/tissue samples at timed intervals for PK parameter calculation (t₁/₂, CL, Vd) .

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.